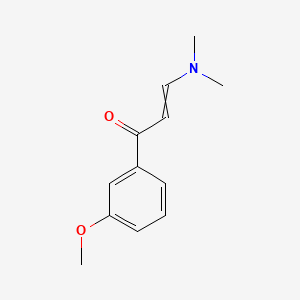
(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylamino-3’-methoxyacrylophenone is an organic compound with a complex structure that includes both dimethylamino and methoxy functional groups attached to an acrylophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3’-methoxyacrylophenone typically involves the reaction of dimethylamine with methoxyacrylophenone under controlled conditions. One common method involves the use of toluene as a solvent and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of 3-Dimethylamino-3’-methoxyacrylophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylamino-3’-methoxyacrylophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
3-Dimethylamino-3’-methoxyacrylophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Dimethylamino-3’-methoxyacrylophenone involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the methoxy group.
Dimethylaminobenzoic acid: Contains a benzoic acid moiety instead of the acrylophenone backbone.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and has a different functional group arrangement.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3 |
Clé InChI |
QBMMITATXZJWDG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Benzoxazol-2-yl)methoxy]-5-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B8663549.png)
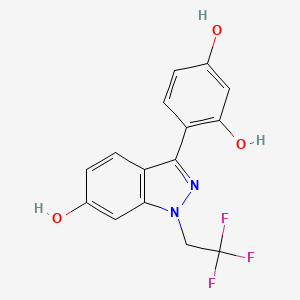




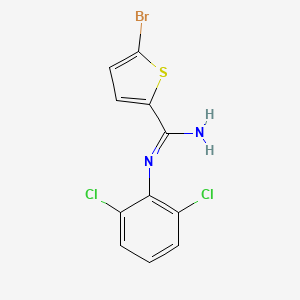

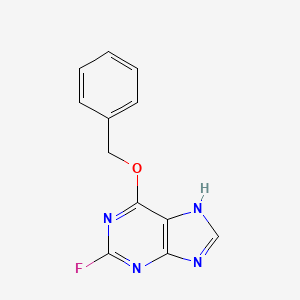


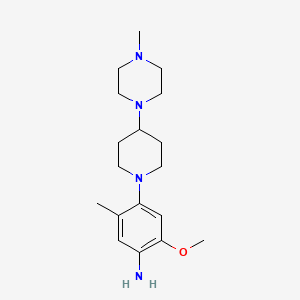
![3-vinyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B8663647.png)

